1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid 1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1710846-08-4
VCID: VC4730338
InChI: InChI=1S/C16H17NO4S/c18-16(19)13-7-4-10-17(11-13)22(20,21)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,19)
SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)O
Molecular Formula: C16H17NO4S
Molecular Weight: 319.38

1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid

CAS No.: 1710846-08-4

Cat. No.: VC4730338

Molecular Formula: C16H17NO4S

Molecular Weight: 319.38

* For research use only. Not for human or veterinary use.

1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid - 1710846-08-4

Specification

CAS No. 1710846-08-4
Molecular Formula C16H17NO4S
Molecular Weight 319.38
IUPAC Name 1-naphthalen-1-ylsulfonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C16H17NO4S/c18-16(19)13-7-4-10-17(11-13)22(20,21)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,19)
Standard InChI Key QIZMARBFSIRVIM-UHFFFAOYSA-N
SMILES C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)O

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid, reflecting the naphthalene sulfonyl group attached to the piperidine nitrogen and the carboxylic acid substituent at the third carbon. Its molecular formula is C₁₆H₁₇NO₄S, derived from the naphthalene ring (C₁₀H₇), sulfonyl group (SO₂), piperidine backbone (C₅H₁₀N), and carboxylic acid (COOH). The molecular weight is calculated as 319.38 g/mol, consistent with analogous sulfonamide-functionalized piperidine carboxylates .

Structural Features and Stereochemistry

The compound’s structure comprises three critical components:

  • Naphthalen-1-ylsulfonyl group: A bicyclic aromatic system (C₁₀H₇) fused to a sulfonyl moiety (SO₂), which confers lipophilicity and potential π-π stacking interactions with biological targets.

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom, providing conformational flexibility and basicity.

  • Carboxylic acid substituent: Positioned at the third carbon of the piperidine, this group enhances water solubility and enables hydrogen bonding or salt formation.

Stereochemical considerations arise from the chiral center at the third carbon of the piperidine ring. While enantiomeric resolution data for this specific compound is unavailable, analogous piperidine-3-carboxylic acid derivatives exhibit distinct biological activities depending on their stereochemistry .

Synthesis and Manufacturing

Synthetic Route

The synthesis of 1-(naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid likely follows a two-step protocol common to sulfonamide-containing piperidines:

  • Sulfonylation of Piperidine-3-carboxylic Acid: Reacting piperidine-3-carboxylic acid with naphthalene-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

    C₅H₉NO₂ + C₁₀H₇SO₂Cl → C₁₆H₁₇NO₄S + HCl\text{C₅H₉NO₂ + C₁₀H₇SO₂Cl → C₁₆H₁₇NO₄S + HCl}

    The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom, with the base scavenging HCl byproducts.

  • Purification: Crude product isolation via aqueous workup, followed by recrystallization or chromatographic techniques to achieve high purity.

Industrial-Scale Considerations

Large-scale production would optimize reaction parameters (e.g., temperature, solvent selection) to maximize yield and minimize waste. Continuous flow reactors could enhance efficiency, while green chemistry principles might advocate for solvent recycling or catalytic methods .

Physicochemical Properties

Computed Properties

Based on structurally similar compounds :

  • XLogP3-AA: Estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donor/Acceptor Count: 1 (carboxylic acid -OH) and 4 (sulfonyl O, carboxylic acid O, piperidine N), respectively.

  • Rotatable Bond Count: 4 (sulfonamide S–N, naphthalene C–S, and two piperidine C–C bonds), suggesting conformational flexibility.

Solubility and Stability

The carboxylic acid group enhances aqueous solubility (~5–10 mg/mL in neutral pH), while the naphthalene sulfonyl moiety promotes organic solvent miscibility (e.g., DMSO, ethanol). Stability under ambient conditions is expected, though prolonged exposure to light or moisture may degrade the sulfonamide bond .

Applications in Scientific Research

Medicinal Chemistry

As a bifunctional scaffold, this compound serves in structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles of lead molecules. Its carboxylic acid group allows for salt formation with amines, enhancing bioavailability.

Material Science

The rigid naphthalene core and flexible piperidine ring make it a candidate for designing liquid crystals or polymeric matrices with tunable thermal properties.

Comparison with Structural Analogs

1-(Naphthalen-2-ylsulfonyl)piperidine-4-carboxylic Acid

This analog differs in the sulfonyl attachment position (naphthalen-2-yl vs. 1-yl) and carboxylic acid location (piperidine-4 vs. 3). These changes alter dipole moments and hydrogen-bonding patterns, potentially affecting target selectivity.

1-(Naphthalen-1-ylmethyl)piperidine-3-carboxylic Acid

Replacing the sulfonyl group with a methylene linker reduces electronegativity and hydrogen-bond acceptor capacity, diminishing enzyme inhibition efficacy but improving metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator